molecular formula C26H31N3O5 B11294738 N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11294738
M. Wt: 465.5 g/mol
InChI Key: WMTMTMBHWGBEPX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 4-methoxyphenylacetic acid. These intermediates are then subjected to a series of reactions, including esterification, amidation, and cyclization, to form the final oxazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

    Substitution: The piperidinyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Shares similar structural features but lacks the oxazole ring.

    N-(4-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide: Contains a piperidinyl group but has a different core structure.

    N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide: Similar functional groups but different overall structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O5/c1-31-20-10-7-18(8-11-20)24-16-21(28-34-24)26(30)27-17-22(29-13-5-4-6-14-29)19-9-12-23(32-2)25(15-19)33-3/h7-12,15-16,22H,4-6,13-14,17H2,1-3H3,(H,27,30)

InChI Key

WMTMTMBHWGBEPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC(=C(C=C3)OC)OC)N4CCCCC4

Origin of Product

United States

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